molecular formula C20H23N3O6S2 B2517119 1-(Thiophene-2-sulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine CAS No. 946370-26-9

1-(Thiophene-2-sulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine

Cat. No.: B2517119
CAS No.: 946370-26-9
M. Wt: 465.54
InChI Key: YHYVKFLOOCYBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophene-2-sulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine is a useful research compound. Its molecular formula is C20H23N3O6S2 and its molecular weight is 465.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(Thiophene-2-sulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of thiophene sulfonyl derivatives with piperidine and oxadiazole moieties. The structural characteristics of the compound are crucial for its biological activity, particularly the presence of the oxadiazole ring and thiophene sulfonyl group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that derivatives containing oxadiazole and piperidine structures exhibit significant antibacterial effects, particularly against Staphylococcus aureus and Mycobacterium tuberculosis .
  • Antitubercular Effects : Research demonstrates that compounds with similar structures inhibit the growth of M. tuberculosis, suggesting potential as antitubercular agents . Molecular docking studies have indicated strong binding affinities to key bacterial enzymes involved in cell wall synthesis.
  • Neuroprotective Properties : Some derivatives have also been reported to possess neuroprotective effects, which may be attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Enzyme Inhibition : The compound may inhibit critical enzymes such as enoyl reductase (InhA), disrupting mycolic acid biosynthesis in M. tuberculosis .
  • Cell Membrane Disruption : Antibacterial activity is often linked to the disruption of bacterial cell membranes, leading to cell lysis .
  • Pharmacophore Interactions : The unique structural features of the compound allow it to interact with various biological targets, enhancing its efficacy against specific pathogens .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AntibacterialStaphylococcus aureusStrong inhibition
AntitubercularMycobacterium tuberculosisSignificant growth inhibition
NeuroprotectiveNeurodegenerative modelsProtective effects observed
Enzyme InhibitionInhA enzymeDisruption of fatty acid synthesis

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds with piperidine moieties exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin .

Case Study 2: Antitubercular Activity

In a recent study by Paruch et al. (2020), derivatives similar to our compound were synthesized and tested against M. bovis BCG. The most active compounds demonstrated a high degree of potency in inhibiting mycobacterial growth, suggesting a viable pathway for developing new antitubercular agents .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

  • Optimizing Structure : Modifications to enhance potency and selectivity against specific pathogens.
  • In Vivo Studies : Comprehensive evaluation of pharmacokinetics and toxicity in animal models to assess therapeutic potential.
  • Mechanistic Studies : Further elucidation of molecular mechanisms to better understand interactions at the cellular level.

Properties

IUPAC Name

5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S2/c1-26-15-11-14(12-16(27-2)18(15)28-3)19-21-20(29-22-19)13-6-8-23(9-7-13)31(24,25)17-5-4-10-30-17/h4-5,10-13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYVKFLOOCYBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.